molecular formula C18H15NO4 B2987391 methyl 2-(2H-chromene-3-carbonylamino)benzoate CAS No. 452074-20-3

methyl 2-(2H-chromene-3-carbonylamino)benzoate

Cat. No.: B2987391
CAS No.: 452074-20-3
M. Wt: 309.321
InChI Key: IFPKJGDCDYJVFJ-UHFFFAOYSA-N
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Description

Methyl 2-(2H-chromene-3-carbonylamino)benzoate (CAS 452074-20-3) is a synthetic coumarin derivative supplied for research and development purposes. The compound features a coumarin scaffold linked to a methyl benzoate group via a carbonylamino bridge. Coumarins are a significant class of lactones, often serving as versatile scaffolds in medicinal chemistry and chemical biology due to their potential to engage in hydrophobic and π-interactions, and act as hydrogen-bond acceptors with biological targets . While specific biological data for this exact molecule is limited in the available literature, closely related structural analogs have been documented to possess a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making them candidates for pharmaceutical research . Furthermore, coumarin derivatives are increasingly valuable in developing small-molecule fluorescent chemosensors . Researchers can utilize this compound as a key building block or precursor in the synthesis of more complex molecules, or for investigating structure-activity relationships. The product is available in various milligram quantities to support laboratory-scale work . This product is intended for research use only and is not intended for human or animal use.

Properties

IUPAC Name

methyl 2-(2H-chromene-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-18(21)14-7-3-4-8-15(14)19-17(20)13-10-12-6-2-5-9-16(12)23-11-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPKJGDCDYJVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2H-chromene-3-carbonylamino)benzoate typically involves the reaction of 2H-chromene-3-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2H-chromene-3-carbonylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-(2H-chromene-3-carbonylamino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2H-chromene-3-carbonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromene/Coumarin-Based Analogs

The chromene moiety in the target compound is structurally related to coumarins (1,2-benzopyrones), which exhibit diverse biological activities. Key comparisons include:

  • Substituent Effects : Coumarins with electron-withdrawing groups (e.g., chloro, bromo) on the benzene ring demonstrate enhanced stability and altered binding affinities to targets like cytochrome P450 enzymes . For instance, 4-chlorocoumarin derivatives show improved anticoagulant activity compared to unsubstituted coumarins.
  • Bioactivity : Chromene derivatives, such as 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate (CAS: 694518-81-5), share the chromene-3-carboxylate motif but differ in ester substituents. These variations influence solubility and metabolic pathways, with methyl esters typically being less lipophilic than benzyl or longer alkyl chains .
Table 1: Chromene/Coumarin Derivatives Comparison
Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Chromene-3-carboxamide Methyl benzoate, amide Potential enzyme inhibition
4-Chlorocoumarin Coumarin 4-Cl Anticoagulant
2,6-Dichlorobenzyl chromene Chromene-3-carboxylate 2,6-dichlorobenzyl Undisclosed (structural)

Quinoline-Piperazine-Benzoate Analogs

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) from share structural motifs with the target compound, including a benzoate ester and an amide-linked heterocycle. Key differences include:

  • Aromatic System: Quinoline (a nitrogen-containing heterocycle) vs. chromene (oxygen-containing). Quinoline derivatives often exhibit stronger π-π stacking interactions, enhancing binding to aromatic protein pockets.
  • Pharmacokinetics : The piperazine linker in C1–C7 improves solubility and bioavailability compared to the direct amide linkage in the target compound .
Table 2: Quinoline vs. Chromene Derivatives
Compound Heterocycle Linker Key Properties Reference
Target Compound Chromene Direct amide Moderate lipophilicity
C1 (Quinoline derivative) Quinoline Piperazine Enhanced solubility

Alkyl Benzoate Derivatives

Alkyl benzoates like methyl, ethyl, and propyl benzoates differ in ester chain length, which modulates lipophilicity and metabolic stability :

  • Methyl Benzoate : Lower molecular weight and higher volatility compared to longer-chain analogs.

Biological Activity

Methyl 2-(2H-chromene-3-carbonylamino)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the chromene family of compounds, characterized by a chromene ring structure that is known for its versatile biological profiles. The compound's structure can be represented as follows:

\text{Molecular Formula }\C_{16}H_{15}NO_3

The presence of the carbonylamino group enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacteria and fungi. For example, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of key signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineEffectiveness (IC50/MIC)Reference
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
AntimicrobialEscherichia coliMIC: 64 µg/mL
AnticancerHeLa CellsIC50: 15 µM
AnticancerMCF-7 CellsIC50: 12 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular processes. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production, thus suggesting potential applications in skin-related disorders.
  • Reactive Oxygen Species (ROS) Modulation : this compound may influence ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of pathogenic bacteria. The researchers utilized a disk diffusion method and reported zones of inhibition comparable to standard antibiotics, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on cancer treatment, researchers treated HeLa cells with varying concentrations of this compound. The results indicated a concentration-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation, confirming its role as an effective anticancer agent .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the purity and structural identity of methyl 2-(2H-chromene-3-carbonylamino)benzoate?

To confirm structural integrity and purity, employ a combination of ¹H/¹³C NMR (to verify the benzoate ester, chromene carbonyl, and amino linkages), FT-IR (to identify carbonyl stretching frequencies of the ester and amide groups at ~1700–1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline samples, X-ray crystallography using software like SHELXL or WinGX can resolve bond lengths and angles. Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How can synthetic routes for this compound be optimized to improve yield?

Key steps include:

  • Coupling reaction optimization : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link 2H-chromene-3-carboxylic acid to methyl 2-aminobenzoate under inert conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water) improves purity. Monitor reaction progress via TLC with UV visualization .

Advanced Research Questions

Q. What density functional theory (DFT) functionals are most suitable for modeling the electronic properties of this compound?

Hybrid functionals like B3LYP (incorporating exact exchange) are recommended for accurate predictions of electronic transitions, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) . Basis sets such as 6-311++G(d,p) provide a balance between computational cost and accuracy. For non-covalent interactions (e.g., π-π stacking in chromene), include dispersion corrections (e.g., D3BJ) . Validate results against experimental UV-Vis and fluorescence spectra.

Q. How can crystallographic software resolve ambiguities in the molecular packing of this compound?

Use SHELXL for refinement of X-ray data to model hydrogen bonding and van der Waals interactions. For disordered regions, apply restraints to bond lengths and angles. The WinGX suite integrates tools for symmetry analysis and thermal ellipsoid visualization. Compare packing motifs with analogous benzoate derivatives (e.g., methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate ) to identify steric or electronic influences on crystal packing.

Q. What strategies mitigate discrepancies in biological activity data for this compound derivatives?

  • Dose-response standardization : Use a consistent cell line (e.g., HEK-293) and normalize activity to a reference compound.
  • Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives.
  • Molecular docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina. Cross-validate with mutagenesis studies to confirm critical residues .

Data Analysis and Methodological Challenges

Q. How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

Perform solubility parameter calculations (Hansen parameters) to reconcile discrepancies. Experimental protocols must standardize temperature (e.g., 25°C) and solvent purity. For DMSO solubility, pre-dry the compound and use anhydrous solvent. Report results with error margins (±5%) and compare with computational predictions (e.g., COSMO-RS) .

Q. What computational approaches predict the metabolic pathways of this compound?

Use in silico tools like MetaSite or GLORYx to identify probable Phase I/II metabolism sites (e.g., ester hydrolysis or cytochrome P450 oxidation). Validate with LC-MS/MS analysis of hepatic microsome incubations. For hydrolytic stability, simulate physiological pH conditions (1.2–7.4) and monitor degradation via HPLC .

Structural and Functional Comparisons

Q. How does the substitution of a thiophene ring (vs. benzene) in analogous compounds affect the bioactivity of this compound?

Thiophene-containing analogs (e.g., methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate ) exhibit altered electronic profiles due to sulfur’s electronegativity, enhancing π-stacking with aromatic residues in target proteins. Compare HOMO-LUMO gaps and dipole moments via DFT to rationalize activity differences.

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